molecular formula C14H14N2 B1676943 Nafazolina CAS No. 835-31-4

Nafazolina

Número de catálogo: B1676943
Número CAS: 835-31-4
Peso molecular: 210.27 g/mol
Clave InChI: CNIIGCLFLJGOGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Naphazoline is utilized in ophthalmology primarily as an ocular decongestant. Its application helps reduce redness and swelling in the eyes caused by irritation or allergic reactions.

Clinical Studies

  • A study demonstrated that naphazoline hydrochloride (0.1%) significantly reduced conjunctival hyperemia compared to lower doses and other agents such as tetrahydrozoline .
  • Another investigation found that naphazoline's effect on intraocular pressure was minimal, suggesting its safety for patients with glaucoma .
Study ReferenceConcentrationEffect Observed
0.1%Reduced redness significantly
0.02%Greater blanching of conjunctiva compared to lower doses

Nasal Decongestant Use

Naphazoline is widely employed as a nasal decongestant, providing rapid relief from nasal congestion due to colds or allergies.

Case Studies

  • A case study reported a patient who developed chronic headaches from overuse of naphazoline nasal spray, highlighting the potential for rebound congestion and associated headaches with prolonged use . This underscores the need for careful patient education regarding dosage and duration of use.
Patient AgeUsage FrequencyOutcome
34 years5-6 times/dayChronic headache resolved after discontinuation

Pharmacological Research

Recent studies have explored the broader pharmacological effects of naphazoline beyond its traditional uses.

Pharmacodynamics

  • Naphazoline has been shown to induce systemic effects such as blood pressure normalization in individuals with sympathetic nervous system imbalances . This suggests potential applications in treating conditions related to autonomic dysregulation.

Experimental Findings

  • Research indicated that naphazoline could enhance endogenous atrial natriuretic peptide levels when applied topically in animal models, suggesting cardiovascular implications .

Safety Profile and Adverse Effects

The safety profile of naphazoline has been evaluated through various studies, indicating a generally favorable tolerability with mild adverse effects.

Adverse Drug Reactions (ADRs)

  • A pharmacovigilance study reported low incidences of ADRs associated with naphazoline use, primarily mild symptoms such as eye irritation or transient headache .
ADR TypeIncidence Rate
Eye irritationLow
HeadacheLow

Análisis Bioquímico

Biochemical Properties

Naphazoline functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Cellular Effects

Naphazoline provides temporary relief from tissue congestion. The mechanism by which naphazoline acts is adrenergic receptor activation . All ocular vasoconstrictors available today, including naphazoline, act as adrenergic receptor agonists . In high doses or when ingested, naphazoline can lead to central nervous system depression (which can progress to coma and death), hypothermia, bradycardia, and death .

Molecular Mechanism

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . Naphazoline causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Temporal Effects in Laboratory Settings

Naphazoline is a rapid-acting imidazoline sympathomimetic vasoconstrictor . It acts to decrease congestion and is found in many over-the-counter (OTC) eye drops and nasal preparations . The effects on α-receptors from systemically absorbed naphazoline may persist for up to 7 hours after a single dose .

Dosage Effects in Animal Models

In animal models, signs of intoxication with naphazoline may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 minutes to 4 hours after exposure .

Metabolic Pathways

Metabolism data for naphazoline are scarce. Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely that naphazoline primarily acts at the cell surface, where it interacts with alpha adrenergic receptors on arterioles to exert its effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de nafazolina se puede sintetizar utilizando ácido alfa-naftilacético, etilendiamina y acetona como materias primas. El proceso implica condensación, ciclización y salificación . Las condiciones de reacción son suaves y el proceso evita una gran cantidad de reacciones secundarias, lo que da como resultado un alto rendimiento y pureza del producto .

Métodos de Producción Industrial: En entornos industriales, el clorhidrato de this compound se prepara añadiendo ácido alfa-naftilacético a un reactor, seguido de la adición de etilendiamina y acetona. La mezcla se calienta y se refluye. Después de la reacción, el producto se purifica mediante procesos de salificación y recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: La nafazolina sufre varias reacciones químicas, incluyendo la sustitución nucleofílica, la oxidación y la reducción.

Reactivos y Condiciones Comunes:

Productos Principales: El principal producto formado a partir de la reacción de sustitución nucleofílica es un complejo de color naranja/rojo con una absorción máxima a 483 nm .

Actividad Biológica

Naphazoline is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is largely attributed to its action on alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in mucosal congestion. This article explores the biological activity of naphazoline, including its mechanisms of action, pharmacokinetics, adverse effects, and relevant case studies.

Naphazoline acts predominantly as an agonist for alpha-1 and alpha-2 adrenergic receptors. Upon binding to these receptors, it stimulates vasoconstriction in arterioles, which decreases blood flow to the nasal mucosa, thereby alleviating congestion. Additionally, naphazoline has mild beta-adrenergic activity, which can result in rebound vasodilation after the cessation of its effects .

Pharmacokinetics

The pharmacokinetic profile of naphazoline is characterized by:

Adverse Effects

While naphazoline is effective in treating nasal congestion, its prolonged use can lead to several adverse effects:

  • Rhinitis Medicamentosa : Chronic use can cause dependency and rebound congestion .
  • Local Irritation : Users may experience dryness and irritation of the nasal mucosa due to decreased ciliary function .
  • Systemic Effects : There are reports of headaches and other systemic reactions following excessive use .

Case Studies

  • Chronic Headache Due to Naphazoline Overuse :
    A 34-year-old male patient used naphazoline for self-diagnosed chronic sinusitis. Over time, he developed daily headaches attributed to medication overuse. Following detoxification from naphazoline, his headache frequency significantly decreased, indicating a direct correlation between naphazoline use and headache development .
  • Naphazoline Intoxication in Pediatrics :
    A case study documented a toddler who ingested naphazoline-containing eye drops, leading to severe toxicity symptoms. This incident underscores the potential dangers associated with accidental ingestion of over-the-counter products containing naphazoline .
  • Adverse Drug Reactions Monitoring :
    A pharmacovigilance study involving 236 patients using a combination of naphazoline and hypromellose reported a low incidence of adverse drug reactions (ADRs), primarily eye-related issues such as irritation and blurred vision. The study concluded that while naphazoline is generally well-tolerated, careful monitoring is essential for patient safety .

Research Findings

Recent studies have focused on the broader implications of naphazoline's biological activity:

  • Inflammation Reduction : Research indicates that naphazoline may reduce inflammation in allergic conjunctivitis models through modulation of nerve growth factor (NGF) and vascular endothelial growth factor (VEGF) pathways .
  • Ciliary Function Impairment : Long-term exposure to naphazoline has been shown to impair ciliary function in animal models, leading to potential complications in respiratory health due to decreased mucosal clearance capabilities .

Propiedades

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIGCLFLJGOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

550-99-2 (mono-hydrochloride)
Record name Naphazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048449
Record name Naphazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naphazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped.
Record name Naphazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

835-31-4
Record name Naphazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naphazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPHAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naphazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphazoline
Reactant of Route 2
Reactant of Route 2
Naphazoline
Reactant of Route 3
Reactant of Route 3
Naphazoline
Reactant of Route 4
Reactant of Route 4
Naphazoline
Reactant of Route 5
Reactant of Route 5
Naphazoline
Reactant of Route 6
Naphazoline
Customer
Q & A

Q1: What is the primary mechanism of action of naphazoline?

A1: Naphazoline functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does naphazoline's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: Naphazoline's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in naphazoline's effects?

A3: While naphazoline's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does naphazoline cross the blood-brain barrier?

A4: While naphazoline can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of naphazoline on aqueous humor dynamics?

A5: Topical naphazoline has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does naphazoline affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical naphazoline can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does naphazoline influence cyclic nucleotide levels in the eye?

A7: Research indicates that naphazoline can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of naphazoline's effect on atrial natriuretic peptide (ANP)?

A8: Naphazoline administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of naphazoline hydrochloride?

A9: The molecular formula of naphazoline hydrochloride is C14H15N2+·Cl, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of naphazoline?

A10: Unlike many sympathomimetic amines that possess an extended conformation, naphazoline exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.